6-Phenylpyridin-3-ol
Overview
Description
6-Phenylpyridin-3-ol is a chemical compound that serves as a core structure for various synthesized complexes and derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by a pyridine ring substituted with a phenyl group and a hydroxyl group, which allows for further functionalization and the formation of various complexes.
Synthesis Analysis
The synthesis of derivatives of 6-phenylpyridin-3-ol involves various chemical reactions and methodologies. For instance, cyclometalated platinum(II) acetylide complexes with a 6-phenylpyridin-3-ol moiety have been synthesized and structurally characterized, exhibiting distorted square planar geometries around the Pt(II) ions . Additionally, a series of 6-phenyl-2-aminopyridines, which are structurally related to 6-phenylpyridin-3-ol, have been synthesized and shown to selectively inhibit neuronal nitric oxide synthase . Furthermore, the synthesis of acetyl and iodo derivatives of 6-phenylpyridin-3-ol has been described, with the structures confirmed using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 6-phenylpyridin-3-ol derivatives has been elucidated using techniques such as single-crystal X-ray crystallography. For example, the cyclometalated platinum(II) acetylide complexes derived from 6-phenylpyridin-3-ol show distorted square planar geometries . Similarly, the structure of synthesized 6-phenyl-2-aminopyridines has been confirmed, with one compound demonstrating potent in vivo activity .
Chemical Reactions Analysis
6-Phenylpyridin-3-ol and its derivatives undergo various chemical reactions. The platinum(II) acetylide complexes derived from 6-phenylpyridin-3-ol exhibit bright emissions in fluid solution and solid state, assigned to a (3)MLCT transition, and undergo oxidative and reductive quenching . The synthesized 6-phenyl-2-aminopyridines inhibit neuronal nitric oxide synthase, with one compound showing significant in vivo activity . The acetyl and iodo derivatives of 6-phenylpyridin-3-ol have been obtained through acetylation and iodination reactions, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-phenylpyridin-3-ol derivatives have been studied through various techniques. The electrochemical properties of the cyclometalated platinum(II) acetylide complexes have been examined by cyclic voltammetry . The inhibitory activities of Cu(II), Cd(II), and Cr(III) complexes of a related compound, 6-methylpyridine-2-carboxylic acid, on α-glucosidase have been determined, and their electronic spectral properties have been examined using TD-DFT calculations . Additionally, the antiradical activity of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives against DPPH and ABTS radicals has been demonstrated .
Scientific Research Applications
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Medicinal Chemistry : Pyridines are often used in the synthesis of drugs due to their bioactive properties . They are found in many pharmaceuticals and are part of several important biomolecules, including vitamins like niacin and pyridoxine (Vitamin B6) .
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Synthetic Chemistry : Pyridines serve as important building blocks in synthetic chemistry. They are used in the synthesis of many complex organic molecules .
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Material Science : Some pyridine derivatives are used in the development of functional materials .
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Environmental Monitoring : Conductive polymers like polypyrrole, which is a type of pyridine, have been used in the selective recognition of heavy metal ions in environmental samples .
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Medicinal Chemistry : Pyridines are often used in the synthesis of drugs due to their bioactive properties . They are found in many pharmaceuticals and are part of several important biomolecules, including vitamins like niacin and pyridoxine (Vitamin B6) .
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Synthetic Chemistry : Pyridines serve as important building blocks in synthetic chemistry. They are used in the synthesis of many complex organic molecules .
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Material Science : Some pyridine derivatives are used in the development of functional materials .
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Environmental Monitoring : Conductive polymers like polypyrrole, which is a type of pyridine, have been used in the selective recognition of heavy metal ions in environmental samples .
Safety And Hazards
The safety information for 6-Phenylpyridin-3-ol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
6-phenylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUCJEGMDDNGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376524 | |
Record name | 6-phenylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridin-3-ol | |
CAS RN |
66131-77-9 | |
Record name | 6-phenylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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